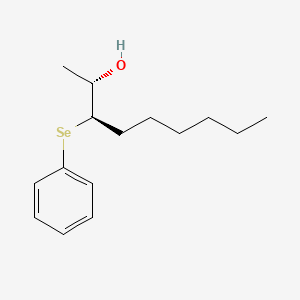![molecular formula C15H13ClINO B14203266 9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo- CAS No. 832691-00-6](/img/structure/B14203266.png)
9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo- is a derivative of 9H-carbazole, a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of 9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo- typically involves multiple steps. One common synthetic route starts with the iodination of 9H-carbazole to introduce the iodine atom at the 3-position. This is followed by the alkylation of the nitrogen atom with 2-chloroethoxymethyl chloride under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydride .
Chemical Reactions Analysis
9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9H-carbazole-3-ol derivatives, while substitution reactions can produce various 3-substituted carbazole derivatives .
Scientific Research Applications
9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed bioactivities . For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo- can be compared with other carbazole derivatives, such as:
9H-Carbazole-3-iodo: Similar in structure but lacks the 2-chloroethoxymethyl group, which may affect its reactivity and applications.
9H-Carbazole-9-ethylacrylate: Contains an acrylate group instead of the 2-chloroethoxymethyl group, making it more suitable for polymerization reactions.
9H-Carbazole-9-ylmethanol: Has a hydroxymethyl group instead of the 2-chloroethoxymethyl group, which can influence its solubility and biological activity.
The uniqueness of 9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo- lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
832691-00-6 |
|---|---|
Molecular Formula |
C15H13ClINO |
Molecular Weight |
385.62 g/mol |
IUPAC Name |
9-(2-chloroethoxymethyl)-3-iodocarbazole |
InChI |
InChI=1S/C15H13ClINO/c16-7-8-19-10-18-14-4-2-1-3-12(14)13-9-11(17)5-6-15(13)18/h1-6,9H,7-8,10H2 |
InChI Key |
PKHCYLXEWQFZID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2COCCCl)C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
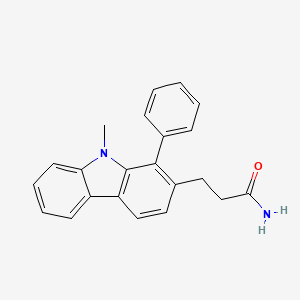
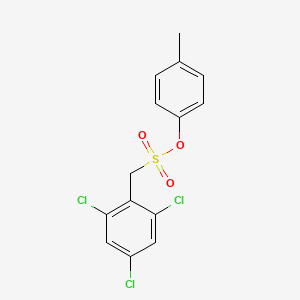
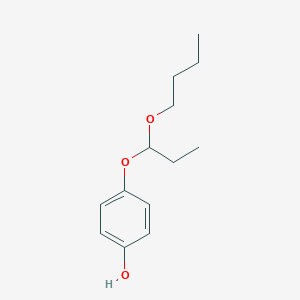
![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)
![[5-(Cyclohex-2-en-1-ylidene)pent-4-en-1-yl]benzene](/img/structure/B14203214.png)


amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)
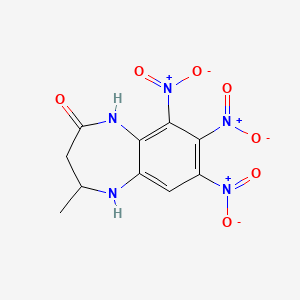
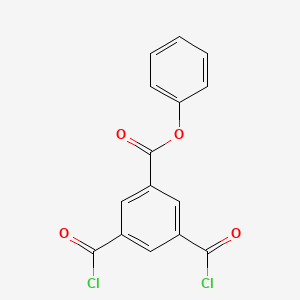
![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)
![N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B14203244.png)
